(2s,3r)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid - 684283-16-7

(2s,3r)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid

Catalog Number: EVT-279593
CAS Number: 684283-16-7
Molecular Formula: C21H18N2O5
Molecular Weight: 378.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(2S,3R)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid is a synthetically derived competitive antagonist with a selective preference for specific subtypes of the N-Methyl-D-aspartate (NMDA) receptor [, , ]. NMDA receptors play a critical role in synaptic plasticity, learning, and memory, making them crucial targets for understanding various neurological processes []. PPDA exhibits a distinct pharmacological profile compared to other NMDA receptor antagonists, particularly regarding its subunit selectivity [, , ]. This property has made it a valuable tool in dissecting the role of different NMDA receptor subtypes in various physiological and pathological conditions [, , , , , , , ].

Synthesis Analysis

(2S,3R)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid is synthesized through a modified Schotten-Bauman reaction []. This reaction involves the condensation of (2S,3R)-piperazine-2,3-dicarboxylic acid with phenanthrene-2-carbonyl chloride in the presence of a base. Following synthesis, purification steps are employed to ensure compound purity. The final structure is verified through techniques like ¹H NMR and mass spectrometry [].

Molecular Structure Analysis

(2S,3R)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid consists of a piperazine-2,3-dicarboxylic acid core linked to a phenanthrene moiety via a carbonyl group [, ]. The specific (2S,3R) configuration of the piperazine ring is crucial for its pharmacological activity, with the (−) isomer displaying significantly higher potency than the (+) isomer []. Structural modifications to the phenanthrene moiety, particularly at the 3-position, have been explored to enhance selectivity for specific NMDA receptor subtypes [, , ].

Chemical Reactions Analysis

While specific chemical reactions involving (2S,3R)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid are not extensively discussed in the provided literature, its primary reaction involves competitive binding to the glutamate binding site of NMDA receptors [, ]. This interaction prevents glutamate, the endogenous ligand, from binding and activating the receptor.

Mechanism of Action

(2S,3R)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid acts as a competitive antagonist at the glutamate binding site of NMDA receptors [, ]. This mechanism of action involves the compound directly competing with glutamate for binding to the receptor. As a competitive antagonist, PPDA binds to the receptor without activating it, thus blocking the effects of glutamate.

Applications
  • Investigating NMDA receptor subtype function: PPDA's unique NR2 subunit selectivity profile makes it valuable for deciphering the roles of different NMDA receptor subtypes in synaptic plasticity, learning, memory, and other neurological processes [, , , , ]. By comparing its effects to those of other antagonists with distinct selectivity profiles, researchers can differentiate the contributions of individual NMDA receptor subtypes [, ].

  • Studying synaptic transmission: PPDA has been used to analyze the pharmacological properties of synaptic responses mediated by NMDA receptors [, ]. Its ability to preferentially block specific components of NMDA receptor-mediated currents provides insights into the subunit composition and function of synaptic NMDA receptors [, ].

  • Exploring therapeutic potential: While not a clinically used drug, the study of PPDA and its derivatives provides insights into developing subtype-selective NMDA receptor antagonists for potential therapeutic applications in neurological disorders [, ]. Understanding how structural modifications influence subunit selectivity could guide the design of novel compounds targeting specific NMDA receptor subtypes involved in various pathological conditions [].

Future Directions
  • Developing more potent and selective derivatives: Further structural modifications could lead to the development of PPDA analogs with improved potency and selectivity for specific NMDA receptor subtypes, particularly NR2C and NR2D, which are less studied [, , , , , ]. These compounds would be invaluable tools for dissecting the physiological and pathological roles of these subtypes.

(2R,3S)-1-(Phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid (UBP141)

    Compound Description: UBP141 is a PPDA derivative demonstrating improved selectivity for NMDA receptors containing the NR2D subunit compared to PPDA. [, ] This compound exhibits a 7- to 10-fold selectivity for NR2D-containing receptors over those containing NR2B or NR2A subunits. [] Like PPDA, UBP141 acts as a competitive glutamate binding site antagonist. [] Studies utilizing UBP141 have highlighted a potential role for NR2D-containing receptors in the hippocampus, specifically in mediating the slow-decaying component of the NMDA receptor-mediated CA3-CA1 synaptic response in rat hippocampal slices. []

    Relevance: UBP141 is structurally related to (2S,3R)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid (PPDA) through the shared piperazine-2,3-dicarboxylic acid core and the phenanthrene moiety. The key difference lies in the attachment position of the phenanthrene ring. In UBP141, the phenanthrene is attached at the 3-position, whereas in PPDA, it is attached at the 2-position. [] This positional change contributes to the improved NR2D selectivity observed with UBP141.

(2R,3S)-1-(9-Bromophenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid (UBP145)

    Compound Description: UBP145 is a brominated analog of UBP141, sharing its enhanced selectivity for NR2D-containing NMDA receptors. [] Similar to UBP141, UBP145 exhibits a 7- to 10-fold selectivity for NR2D over NR2B or NR2A containing receptors and acts as a competitive glutamate binding site antagonist. []

    Relevance: UBP145 shares the core piperazine-2,3-dicarboxylic acid structure with (2S,3R)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid (PPDA) and maintains the phenanthrene ring attached at the 3-position, similar to UBP141. The distinction lies in the addition of a bromine atom at the 9-position of the phenanthrene ring. [] This modification contributes to the comparable NR2D selectivity observed with both UBP141 and UBP145.

(2R,3S)-1-(4-Phenylazobenzoyl)piperazine-2,3-dicarboxylic acid (UBP125)

    Compound Description: UBP125 displays a distinct selectivity profile compared to PPDA. It exhibits improved selectivity for NMDA receptors lacking the NR2A subunit, showing preference for those containing NR2B, NR2C, and NR2D. []

(2R,3S)-1-(4-Phenylethynylbenzoyl)piperazine-2,3-dicarboxylic acid (UBP128)

    Compound Description: UBP128 shares a similar selectivity profile with UBP125, exhibiting preference for NMDA receptors lacking the NR2A subunit, particularly those containing NR2B, NR2C, and NR2D. []

(2R,3S)-1-(9-Chlorophenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid (UBP160) and (2R,3S)-1-(9-Iodophenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid (UBP161)

    Compound Description: These two PPDA derivatives were synthesized and tested for their NR2 subunit selectivity. They were part of a series exploring the effects of halogen substitutions on the phenanthrene ring. []

    Relevance: Both UBP160 and UBP161 share the core piperazine-2,3-dicarboxylic acid structure with (2S,3R)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid (PPDA) and maintain the phenanthrene ring attached at the 3-position, similar to UBP141 and UBP145. The key distinction lies in the halogen substitution at the 9-position of the phenanthrene ring – chlorine in UBP160 and iodine in UBP161. []

(+/-)-cis-1-(Phenanthren-2yl-carbonyl)piperazine-2,3-dicarboxylic acid (cis-PPDA)

    Compound Description: cis-PPDA encompasses both the (2S,3R) and (2R,3S) isomers of PPDA. This compound displays a higher affinity for NR2D-containing NMDA receptors compared to NR2A-containing receptors. [] Specifically, it exhibits a stronger inhibition of the late component of the afterburst EPSCNMDA, indicating a role in modulating extrasynaptic NMDA receptor activity. []

trans-1-(Phenanthren-2-carbonyl) piperazine-2,3-dicarboxylic acid (trans-PPDA)

    Compound Description: trans-PPDA encompasses both the (2R,3R) and (2S,3S) isomers of PPDA. Research suggests that the trans-PPDA isomers have significantly lower affinity for NR2B-containing NMDA receptors compared to the cis-PPDA isomers. [, ] This difference in affinity is attributed to the interaction of the 2-position carboxylate group in the cis-isomers with histidine 486 in the NR2B subunit, an interaction not possible with the trans isomers. [, ]

(2S,3R)-1-(7-(2-carboxyethyl)phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid (UBP791)

    Compound Description: UBP791 demonstrates inhibitory selectivity for GluN2C/2D-containing NMDA receptors over GluN2A-containing receptors. This compound shows a 40-fold selectivity for GluN2C/2D. [] Structural analysis reveals that UBP791's subtype-specific binding is facilitated by interactions with a methionine and a lysine residue (GluN2D-Met763/Lys766, GluN2C-Met736/Lys739) within the ligand binding pocket. []

    Relevance: UBP791 shares a structural resemblance to (2S,3R)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid (PPDA) through the common piperazine-2,3-dicarboxylic acid core and the phenanthrene moiety. The key distinction lies in the presence of a 2-carboxyethyl substituent on the phenanthrene ring in UBP791. [] This addition contributes to its enhanced selectivity for GluN2C/2D-containing NMDA receptors.

(2S,3R)-1-(7-(2-carboxyvinyl)phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid (UBP1700)

    Compound Description: UBP1700 exhibits high selectivity for GluN2C/2D-containing NMDA receptors, surpassing the selectivity of UBP791. This compound shows over 50-fold selectivity for GluN2C/2D over GluN2A and demonstrates inhibitory potency in the low nanomolar range. []

    Relevance: UBP1700 is structurally similar to (2S,3R)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid (PPDA) through the shared piperazine-2,3-dicarboxylic acid core and the phenanthrene moiety. Like UBP791, UBP1700 features a substituent on the phenanthrene ring, but in this case, it is a 2-carboxyvinyl group. [] This modification contributes to its enhanced selectivity and potency for GluN2C/2D-containing NMDA receptors compared to UBP791.

Properties

CAS Number

684283-16-7

Product Name

(2s,3r)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid

IUPAC Name

(2S,3R)-1-(phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid

Molecular Formula

C21H18N2O5

Molecular Weight

378.4 g/mol

InChI

InChI=1S/C21H18N2O5/c24-19(23-10-9-22-17(20(25)26)18(23)21(27)28)14-7-8-16-13(11-14)6-5-12-3-1-2-4-15(12)16/h1-8,11,17-18,22H,9-10H2,(H,25,26)(H,27,28)/t17-,18+/m1/s1

InChI Key

IWWXIZOMXGOTPP-MSOLQXFVSA-N

SMILES

C1CN(C(C(N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3

Solubility

Soluble in DMSO

Synonyms

PPDA

Canonical SMILES

C1CN(C(C(N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3

Isomeric SMILES

C1CN([C@@H]([C@@H](N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.